4-Iodo-5-methyl-1H-imidazole
Overview
Description
4-Iodo-5-methyl-1H-imidazole is a useful research compound. Its molecular formula is C4H5IN2 and its molecular weight is 208 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Imidazole Derivatives : Imidazole is an important heterocyclic component in many biologically significant molecules. Studies have shown the derivation of the N-1 atom of the imidazole ring with different alkyl groups from 4-methyl-1H-imidazole-5-carbaldehyde, which could lead to the synthesis of other imidazolium derivatives with potential biological activities (Orhan, Kose, Alkan, & Öztürk, 2019).
Regioselective Synthesis : A methodology for the regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles, which involves N-alkylation of imidazole derivatives, has been developed. This process allows for the easy substitution of iodine in the imidazole ring, highlighting the potential of 4-Iodo-5-methyl-1H-imidazole in creating structurally diverse molecules (Delest et al., 2008).
Preparation of 4-Iodo-1H-Imidazole : Research has been conducted on the synthesis of 4-iodo-1H-imidazole, which is a key step in the preparation of derivatives like this compound. This synthesis process showcases the accessibility and potential utility of these compounds in further chemical research and applications (Ru, 2011).
Cytotoxic Derivatives : Studies indicate the potential of imidazole derivatives in the creation of cytotoxic compounds. The research focuses on synthesizing di-substituted imidazoles, which have shown high cytotoxicity against various human tumor cell lines, suggesting their use in cancer research (Bellina, Cauteruccio, Fiore, & Rossi, 2008).
Copper Corrosion Inhibition : Imidazole derivatives, including those structurally related to this compound, have been investigated for their efficiency in inhibiting copper corrosion. These studies provide insights into the potential industrial applications of these compounds in protecting metals from corrosion (Gašparac, Martin, & Stupnišek-lisac, 2000).
Medicinal Chemistry : Imidazole-based compounds, including derivatives of this compound, have a wide range of medicinal applications. They are used in treatments for various diseases due to their ability to bind with enzymes and receptors, exhibiting diverse bioactivities (Zhang, Peng, Damu, Geng, & Zhou, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Iodo-4-methyl-1H-imidazole, also known as 5(4)-Iodo-4(5)-methyl-imidazole or 4-Iodo-5-methyl-1H-imidazole, is a derivative of imidazole . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds during the interaction . The presence of the iodine and methyl groups may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mechanism of action.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may influence multiple biochemical pathways .
Properties
IUPAC Name |
4-iodo-5-methyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQGANWRJDKVAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346193 | |
Record name | 4-Iodo-5-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15813-07-7 | |
Record name | 4-Iodo-5-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-5-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.